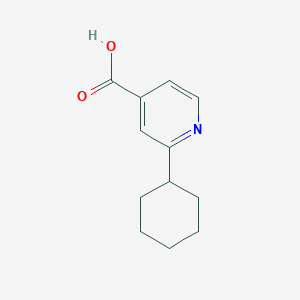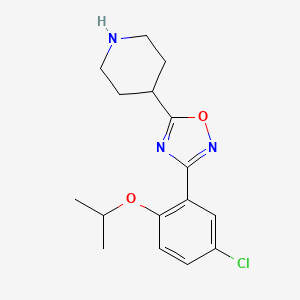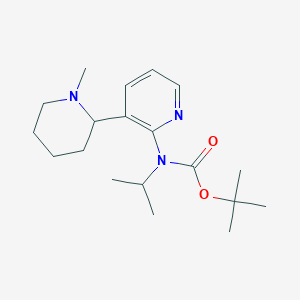
tert-Butyl isopropyl(3-(1-methylpiperidin-2-yl)pyridin-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl-Isopropyl-(3-(1-Methylpiperidin-2-yl)pyridin-2-yl)carbamate ist eine komplexe organische Verbindung, die aufgrund ihrer einzigartigen strukturellen Eigenschaften und potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen Interesse geweckt hat. Diese Verbindung enthält eine tert-Butylgruppe, eine Isopropylgruppe und einen Piperidinyl-Pyridinyl-Rest, was sie zu einem vielseitigen Molekül für verschiedene chemische Reaktionen und Anwendungen macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von tert-Butyl-Isopropyl-(3-(1-Methylpiperidin-2-yl)pyridin-2-yl)carbamate umfasst typischerweise mehrstufige organische Reaktionen. Ein übliches Verfahren beinhaltet die Verwendung von tert-Butylcarbamate als Ausgangsmaterial, das einer Reihe von Reaktionen unterzogen wird, die eine Isopropilierung und anschließende Kupplung mit einem Piperidinyl-Pyridinyl-Derivat beinhalten . Die Reaktionsbedingungen erfordern oft den Einsatz von Katalysatoren, kontrollierten Temperaturen und spezifischen Lösungsmitteln, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Industrielle Produktionsverfahren
In der industriellen Produktion kann die Herstellung dieser Verbindung große Reaktoren und kontinuierliche Verfahren beinhalten, um die Effizienz und Skalierbarkeit zu optimieren. Die Verwendung fortschrittlicher Reinigungsverfahren wie Chromatographie und Kristallisation ist unerlässlich, um die gewünschte Produktqualität zu erreichen .
Analyse Chemischer Reaktionen
Reaktionstypen
tert-Butyl-Isopropyl-(3-(1-Methylpiperidin-2-yl)pyridin-2-yl)carbamate kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid durchgeführt werden.
Übliche Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.
Substitution: Alkylhalogenide, Nucleophile wie Amine oder Thiole.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während Substitutionsreaktionen eine Vielzahl von funktionalisierten Verbindungen erzeugen können .
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird tert-Butyl-Isopropyl-(3-(1-Methylpiperidin-2-yl)pyridin-2-yl)carbamate als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Erstellung verschiedener chemischer Bibliotheken für die Medikamentenentwicklung und Materialwissenschaften .
Biologie
In der biologischen Forschung kann diese Verbindung aufgrund ihrer Fähigkeit, bestimmte biologische Moleküle nachzuahmen, verwendet werden, um Enzym-Interaktionen und Rezeptorbindungen zu untersuchen. Es wird auch bei der Entwicklung biochemischer Assays verwendet .
Medizin
Seine strukturellen Eigenschaften machen es zu einem Kandidaten für die Medikamentenentwicklung, die auf bestimmte Enzyme oder Rezeptoren abzielt .
Industrie
Im Industriesektor wird diese Verbindung bei der Herstellung von Spezialchemikalien und fortschrittlichen Materialien verwendet. Seine Stabilität und Reaktivität machen es für verschiedene Fertigungsprozesse geeignet .
Wirkmechanismus
Der Wirkmechanismus von tert-Butyl-Isopropyl-(3-(1-Methylpiperidin-2-yl)pyridin-2-yl)carbamate beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann an aktive Zentren binden und so die Funktion des Zielmoleküls verändern. Diese Interaktion kann je nach Kontext zu einer Hemmung oder Aktivierung von biologischen Wegen führen .
Wirkmechanismus
The mechanism of action of tert-Butyl isopropyl(3-(1-methylpiperidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to active sites, altering the function of the target molecule. This interaction can lead to inhibition or activation of biological pathways, depending on the context .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
tert-Butylcarbamate: Ein einfacheres Analogon, das in verschiedenen chemischen Reaktionen verwendet wird.
Isopropylcarbamate: Eine weitere verwandte Verbindung mit unterschiedlicher Reaktivität.
Piperidinyl-Pyridinyl-Derivate: Verbindungen mit ähnlichen Kernstrukturen, aber unterschiedlichen Substituenten.
Einzigartigkeit
tert-Butyl-Isopropyl-(3-(1-Methylpiperidin-2-yl)pyridin-2-yl)carbamate zeichnet sich durch seine Kombination von funktionellen Gruppen aus, die eine einzigartige Reaktivität und Stabilität verleihen. Dies macht es zu einer wertvollen Verbindung für spezielle Anwendungen in Forschung und Industrie .
Eigenschaften
Molekularformel |
C19H31N3O2 |
|---|---|
Molekulargewicht |
333.5 g/mol |
IUPAC-Name |
tert-butyl N-[3-(1-methylpiperidin-2-yl)pyridin-2-yl]-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C19H31N3O2/c1-14(2)22(18(23)24-19(3,4)5)17-15(10-9-12-20-17)16-11-7-8-13-21(16)6/h9-10,12,14,16H,7-8,11,13H2,1-6H3 |
InChI-Schlüssel |
WRXVFDZRHWSHEO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C1=C(C=CC=N1)C2CCCCN2C)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



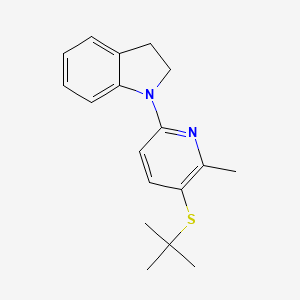



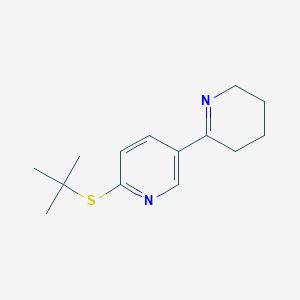

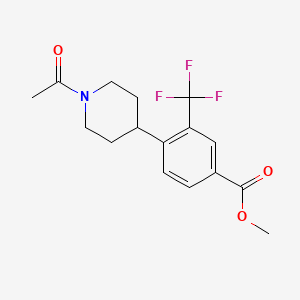

![Methyl 4'-((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)-[2,2'-bipyridine]-4-carboxylate](/img/structure/B11806634.png)
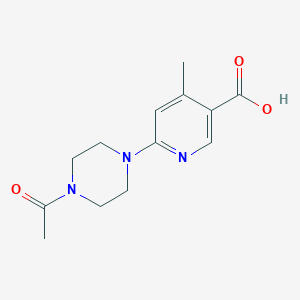
![N-Ethyl-4-fluorobenzo[d]isoxazol-3-amine](/img/structure/B11806638.png)
